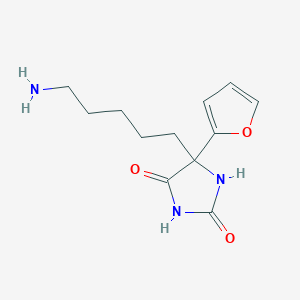
1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid" is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrrole carboxylic acid derivatives and their chloro- and methoxy-substituted phenyl counterparts. These compounds are of interest due to their potential antioxidant, anti-inflammatory, analgesic, and catalytic properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of pyrrole carboxylic acid derivatives with various substituents on the benzene ring. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which are structurally similar to the compound of interest but differ by the presence of a hydroxy group instead of a methoxy group . Additionally, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives has been reported, demonstrating the versatility of pyrrole carboxylic acid frameworks in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a compound with a pyrrole carboxylic acid core was determined by X-ray diffraction, providing insights into the three-dimensional arrangement of the molecule and its substituents . These studies are essential for understanding the relationship between the structure of such compounds and their biological activities.
Chemical Reactions Analysis
The reactivity of pyrrole carboxylic acid derivatives has been explored in the context of their potential biological activities. For instance, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen was studied, leading to the formation of 5-substituted pyrroles, which are precursors to biologically active compounds like prodigiosin . Additionally, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions, showcasing its role in facilitating the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole carboxylic acid derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and other functional groups can affect properties like solubility, melting point, and reactivity. The antioxidant activity of these compounds has been assessed using assays like DPPH radical scavenging, indicating that the structural features of these molecules play a crucial role in their ability to act as antioxidants . Moreover, the analgesic and anti-inflammatory activities of certain derivatives have been correlated with their steric and hydrogen-bonding properties .
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-11-5-4-8(13)7-10(11)14-6-2-3-9(14)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYSMISGHSFOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)


![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)




